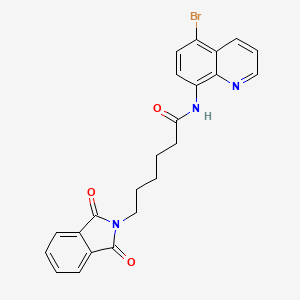![molecular formula C22H20N6S2 B15005320 3,3'-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole)](/img/structure/B15005320.png)
3,3'-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their broad range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties .
Méthodes De Préparation
The synthesis of 4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves multiple steps. One common method is the cycloaddition reaction between aryl diazonium salts and isocyanides . This method is highly efficient and yields the desired triazole derivatives. Industrial production methods often involve the use of catalytic systems to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ethyl bromoacetate and other halogenated compounds . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising anticancer, antimicrobial, and antiviral activities . Its ability to form hydrogen bonds with different targets makes it a valuable scaffold for drug development .
Mécanisme D'action
The mechanism of action of 4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves its interaction with various enzymes and receptors in the biological system. The triazole ring facilitates the formation of non-covalent bonds with these targets, leading to the inhibition of specific biological pathways . This compound has been shown to target aromatase enzymes, which are involved in the biosynthesis of estrogens .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and letrozole . These compounds share the triazole ring structure but differ in their specific substituents and biological activities. 4-METHYL-3-{[(10-{[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}ANTHRACEN-9-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE is unique due to its specific molecular structure, which imparts distinct biological properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H20N6S2 |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
4-methyl-3-[[10-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]anthracen-9-yl]methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C22H20N6S2/c1-27-13-23-25-21(27)29-11-19-15-7-3-5-9-17(15)20(18-10-6-4-8-16(18)19)12-30-22-26-24-14-28(22)2/h3-10,13-14H,11-12H2,1-2H3 |
Clé InChI |
BRIYJTXUCCXKNA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NN=C1SCC2=C3C=CC=CC3=C(C4=CC=CC=C42)CSC5=NN=CN5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione](/img/structure/B15005237.png)
![propan-2-yl 6-{[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate](/img/structure/B15005245.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-hexyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B15005249.png)
![4-(2-methylphenyl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B15005256.png)
![5-({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B15005264.png)
![methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate](/img/structure/B15005267.png)
![6-chloro-N-[(4-chlorophenyl)methyl]-2-methoxy-4-methylpyridine-3-carboxamide](/img/structure/B15005274.png)
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B15005277.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide](/img/structure/B15005278.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15005279.png)
![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B15005283.png)

![N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide](/img/structure/B15005306.png)
![8-(2,3-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B15005312.png)
